molecular formula C22H23N3O4 B11148360 2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide

2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide

Cat. No.: B11148360
M. Wt: 393.4 g/mol
InChI Key: IJKPOVUTHMXUMX-UHFFFAOYSA-N
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Description

2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide is a biologically active chemical scaffold of significant interest in medicinal chemistry and pharmacological research. This specialized acetamide derivative incorporates both phthalazinyl and methoxyphenyl structural motifs, which are known to confer valuable bioactivity profiles in small molecule therapeutics. The compound's core phthalazinyl structure is recognized in scientific literature as a privileged scaffold in drug discovery, particularly for targeting enzyme systems and cellular signaling pathways . Researchers are investigating this compound for its potential as a key intermediate in the synthesis of more complex bioactive molecules and as a tool compound for studying biochemical mechanisms. The structural architecture suggests potential research applications across several domains, including inflammation and pain pathway research, given that similar phthalazine-containing compounds have demonstrated activity in biological systems relevant to these conditions . The methoxyphenyl moiety further enhances the compound's research utility, as this structural feature is prevalent in compounds targeting various receptor classes. The specific isopropyl substitution at the 3-position of the phthalazine ring creates a steric and electronic environment that may influence receptor binding affinity and selectivity in experimental settings. Current investigative applications include its use as a building block in combinatorial chemistry libraries, a potential precursor for kinase inhibitor development, and a candidate for structure-activity relationship studies in various drug discovery programs. Researchers value this compound for its synthetic versatility and the pharmacophoric elements that may interact with multiple biological targets, including enzymes and receptors involved in signal transduction and inflammatory mediation . The compound is provided exclusively for research purposes to support scientific investigation into these and other potential applications.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-oxo-3-propan-2-ylphthalazin-1-yl)acetamide

InChI

InChI=1S/C22H23N3O4/c1-14(2)25-22(28)18-7-5-4-6-17(18)19(24-25)12-21(27)23-13-20(26)15-8-10-16(29-3)11-9-15/h4-11,14H,12-13H2,1-3H3,(H,23,27)

InChI Key

IJKPOVUTHMXUMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Phthalazine Core Synthesis

The 3-isopropyl-4-oxo-3,4-dihydrophthalazine moiety is synthesized via cyclocondensation of substituted phthalic anhydrides or esters with hydrazine derivatives.

Example Protocol (Source):

  • Reactants : Phthalic acid (1) and hydrazine hydrate (2) in ionic liquid [bmim][OH].

  • Conditions : 70–75°C for 10–12 minutes.

  • Mechanism : Nucleophilic addition of hydrazine to phthalic acid, followed by cyclization and dehydration.

  • Yield : 85–89% for analogous phthalazine intermediates.

Optimization Data:

ParameterOptimal RangeImpact on Yield
Temperature70–75°CMaximizes cyclization
Solvent[bmim][OH]Enhances reaction rate
Reaction Time10–12 minutesPrevents byproducts

Introduction of the Isopropyl Group

The 3-isopropyl substituent is introduced via alkylation or nucleophilic substitution.

Method (Source):

  • Reactants : Phthalazinone intermediate with isopropyl bromide.

  • Base : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

  • Conditions : 80°C for 6–8 hours.

  • Yield : 75–82%.

Acetamide Side-Chain Synthesis

The N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide side chain is prepared through sequential acylation and coupling reactions.

Stepwise Protocol (Source):

  • Synthesis of 2-(4-Methoxyphenyl)-2-Oxoethylamine :

    • Reactants : 4-Methoxyacetophenone reacted with hydroxylamine to form an oxime, followed by reduction using hydrogen gas and Pd/C.

    • Yield : 68–72%.

  • Acetylation with Chloroacetyl Chloride :

    • Conditions : Dichloromethane (DCM), triethylamine (TEA) at 0–5°C.

    • Product : 2-Chloro-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide.

Final Amide Coupling

The phthalazine core and acetamide side chain are coupled via nucleophilic acyl substitution.

Coupling Method (Source):

  • Reactants : 3-Isopropylphthalazinone and 2-chloro-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide.

  • Catalyst : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt).

  • Solvent : Dimethylformamide (DMF) at room temperature.

  • Yield : 70–85%.

Comparative Catalysts:

Catalyst SystemSolventYield (%)
EDCI/HOBtDMF70–85
DCC/DMAPTHF60–72
T3P/NEt₃Acetonitrile65–78

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (60–120 mesh).

  • Eluent : Gradient of methanol (0–10%) in dichloromethane.

  • Purity : >95% (HPLC at 214 nm).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.2–8.5 ppm (phthalazine aromatic protons).

    • δ 3.8 ppm (methoxy group).

    • δ 1.2–1.4 ppm (isopropyl methyl groups).

  • IR : 1670–1690 cm⁻¹ (amide C=O stretch), 3250 cm⁻¹ (N–H bend).

  • HRMS : [M+H]+ calculated for C₂₂H₂₃N₃O₄: 393.4; found: 393.4.

Industrial-Scale Optimization

Continuous Flow Reactors

  • Advantages : Improved heat transfer and reduced reaction time.

  • Yield Increase : 12–15% compared to batch processes.

Solvent Recycling

  • Ionic Liquids : [bmim][OH] recycled up to 5 times with <5% yield drop.

Challenges and Solutions

Byproduct Formation

  • Issue : Over-alkylation at the phthalazine N-1 position.

  • Mitigation : Use of bulky bases (e.g., DBU) to favor mono-alkylation.

Low Coupling Efficiency

  • Solution : Microwave-assisted synthesis reduces reaction time to 20–30 minutes with 10% yield improvement .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives of phthalazine have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanism often involves the modulation of key signaling pathways associated with cell growth and survival.

Antimicrobial Properties

Compounds related to this structure have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of the phthalazine moiety may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy as an antimicrobial agent.

Enzyme Inhibition

The compound may act as an inhibitor for key enzymes involved in cancer and microbial metabolism. Preliminary studies suggest that it could interfere with the activity of enzymes such as topoisomerases or kinases, which are crucial for DNA replication and repair processes.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Anticancer Study : A study on a related phthalazine derivative showed significant inhibition of tumor growth in xenograft models by targeting specific pathways involved in cell proliferation.
  • Antimicrobial Effects : Research indicated that related compounds exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the phthalazine structure can enhance efficacy.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalazinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Phthalazine/Phthalazinone Cores

  • Compound 12 (): N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide Structural Differences: Replaces the isopropyl group with a methyl group on the phthalazinone ring. Activity: Demonstrated moderate inhibitory activity against matrix metalloproteinases (MMPs) in inflammatory models .
  • Compound in : 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Structural Differences: Substitutes the phthalazine core with a morpholinone ring. Activity: Reported to exhibit neuroprotective effects in preclinical studies .

Methoxyphenyl-Substituted Acetamides

  • Compound 13b (): 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide Structural Differences: Incorporates a cyano-hydrazinylidene group instead of the phthalazine core. Functional Impact: The sulfamoyl group increases polarity, likely reducing cell permeability compared to the target compound. Activity: Showed potent antitumor activity against HT-15 and MCF-7 cell lines (IC₅₀ = 1.8–3.2 µM) .
  • Compound 18 () :
    2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide

    • Structural Differences : Replaces the phthalazine with a piperazine-thiazole system.
    • Functional Impact : The piperazine-thiazole motif enhances metabolic stability.
    • Activity : Exhibited strong MMP-9 inhibition (IC₅₀ = 0.42 µM) in acute inflammation models .

Pharmacological Activity Comparison

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Phthalazine 3-Isopropyl, 4-methoxyphenyl Unknown (structural inference) N/A
Compound 12 () Phthalazinone 3-Methyl, thio-triazole MMP inhibition (IC₅₀ = 5.7 µM)
Compound 13b () Cyano-hydrazinylidene 4-Methoxyphenyl, sulfamoyl Anticancer (IC₅₀ = 1.8–3.2 µM)
Compound 18 () Piperazine-thiazole Dual 4-methoxyphenyl MMP-9 inhibition (IC₅₀ = 0.42 µM)
Compound in Thiazole-triazole 4-Methoxyphenyl, methylthio ACE2 binding (ΔG = −5.56 kcal/mol)

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and amide bond formation. For example, δ ~7.3–8.0 ppm (aromatic protons) and δ ~168–170 ppm (carbonyl carbons) are critical markers .
  • Mass Spectrometry : High-resolution ESI/APCI-MS validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and detects impurities .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>95%) and reaction progress .

Advanced Application : Couple LC-MS/MS for trace impurity profiling or degradation product analysis .

How should researchers design initial bioactivity screens for this compound?

Q. Basic Research Focus

  • In Vitro Assays :
    • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
    • Anti-inflammatory Potential : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in macrophage models .
  • Target Selectivity : Pair with off-target panels (e.g., kinase or GPCR arrays) to assess specificity .

Methodology : Include positive controls (e.g., doxorubicin for cytotoxicity, aspirin for COX inhibition) and triplicate replicates to ensure reproducibility .

What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound?

Q. Advanced Research Focus

  • Analog Synthesis : Modify substituents (e.g., isopropyl to cyclopropyl, methoxyphenyl to nitrophenyl) and compare bioactivity .
  • Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., DNA topoisomerase II or inflammatory enzymes) .
  • Pharmacophore Modeling : Identify critical functional groups (e.g., phthalazinyl carbonyl, methoxyphenyl) driving activity via MOE or Discovery Studio .

Validation : Cross-correlate computational predictions with experimental IC₅₀ values and kinetic binding assays (SPR/ITC) .

How can researchers resolve contradictory bioactivity data across different experimental models?

Q. Advanced Research Focus

  • Orthogonal Assays : Validate cytotoxicity findings using ATP-based viability assays (e.g., CellTiter-Glo) alongside MTT .
  • Purity Verification : Re-analyze compound batches via HPLC and NMR to exclude batch-specific impurities .
  • Mechanistic Studies : Perform transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed pathways in responsive vs. non-responsive models .

Statistical Approach : Apply multivariate analysis (e.g., PCA or PLS regression) to disentangle confounding variables (e.g., cell line heterogeneity, assay conditions) .

What computational methods are suitable for modeling the compound’s interactions with biological targets?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) : Simulate binding stability in explicit solvent (e.g., TIP3P water) using GROMACS or AMBER .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at active sites (e.g., charge transfer in enzyme-inhibitor complexes) .
  • Free Energy Perturbation (FEP) : Predict ΔΔG values for analog binding to guide rational design .

Validation : Compare computational binding energies with experimental ΔG values from isothermal titration calorimetry (ITC) .

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